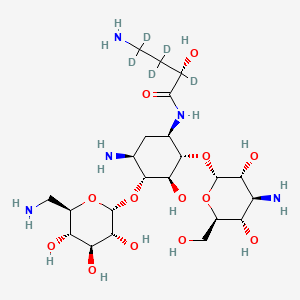
Amikacin-d5 Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amikacin-d5 Sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used in the treatment of serious bacterial infections caused by Gram-negative bacteria, including Pseudomonas species, Escherichia coli, and Klebsiella-Enterobacter-Serratia species. The "d5" in its name indicates that it is labeled with five deuterium atoms, which can be used in various scientific research applications, including NMR spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of kanamycin A with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. The reaction conditions typically involve the use of acylating agents and catalysts under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of Amikacin involves large-scale fermentation processes using genetically modified strains of bacteria. The fermentation broth is then processed to extract and purify the antibiotic. The final product is formulated as an injection solution for medical use.
Chemical Reactions Analysis
Types of Reactions: Amikacin-d5 Sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted amikacin derivatives.
Scientific Research Applications
Amikacin-d5 Sulfate is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studying bacterial resistance mechanisms and antibiotic interactions.
Medicine: In developing new antibiotic formulations and treatment protocols.
Industry: In the production of diagnostic kits and research tools.
Mechanism of Action
Amikacin-d5 Sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This disrupts bacterial growth and replication. The compound targets various bacterial pathways, including those involved in cell wall synthesis and membrane integrity.
Comparison with Similar Compounds
Amikacin-d5 Sulfate is compared with other aminoglycoside antibiotics such as gentamicin, tobramycin, and neomycin. While all these compounds share similar mechanisms of action, this compound is unique in its enhanced activity against resistant strains of Gram-negative bacteria. It also has a lower tendency to induce resistance compared to other aminoglycosides.
List of Similar Compounds
Gentamicin
Tobramycin
Neomycin
Kanamycin
Streptomycin
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H43N5O13 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2,3,3,4,4-pentadeuterio-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1/i1D2,2D2,8D |
InChI Key |
LKCWBDHBTVXHDL-HAHKEQSTSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)(C([2H])([2H])C([2H])([2H])N)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















